Rovalpituzumab Tesirine

Descripción

Propiedades

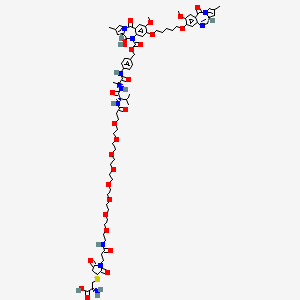

Número CAS |

1613313-09-9 |

|---|---|

Fórmula molecular |

C78H108N10O25S |

Peso molecular |

1617.8 g/mol |

Nombre IUPAC |

(2R)-3-[(3R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-[[(6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid |

InChI |

InChI=1S/C78H108N10O25S/c1-49(2)70(84-68(90)16-21-103-23-25-105-27-29-107-31-33-109-35-36-110-34-32-108-30-28-106-26-24-104-22-17-80-67(89)15-18-85-69(91)43-66(76(85)97)114-48-58(79)77(98)99)72(93)82-52(5)71(92)83-54-13-11-53(12-14-54)47-113-78(100)88-60-42-65(63(102-7)40-57(60)74(95)87-46-51(4)38-61(87)75(88)96)112-20-10-8-9-19-111-64-41-59-56(39-62(64)101-6)73(94)86-45-50(3)37-55(86)44-81-59/h11-14,39-42,44-46,49,52,55,58,61,66,70,75,96H,8-10,15-38,43,47-48,79H2,1-7H3,(H,80,89)(H,82,93)(H,83,92)(H,84,90)(H,98,99)/t52-,55-,58-,61-,66+,70-,75-/m0/s1 |

Clave InChI |

NQUUPTGRJYIXSL-YPDXTJLXSA-N |

SMILES isomérico |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C[C@H](C8=O)SC[C@@H](C(=O)O)N)OC |

SMILES canónico |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)CC(C8=O)SCC(C(=O)O)N)OC |

Origen del producto |

United States |

Foundational & Exploratory

Rovalpituzumab Tesirine mechanism of action in SCLC

An In-depth Technical Guide to the Mechanism of Action of Rovalpituzumab Tesirine in Small Cell Lung Cancer

Executive Summary

This compound (Rova-T) is an antibody-drug conjugate (ADC) that was developed as a targeted therapy for small cell lung cancer (SCLC), a highly aggressive malignancy with limited treatment options.[1] The core of its mechanism of action lies in its ability to selectively target Delta-like protein 3 (DLL3), a protein highly expressed on the surface of SCLC tumor cells but largely absent from normal tissues.[1][2] Rova-T comprises a humanized monoclonal antibody specific for DLL3, linked to a potent cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer.[3][4] The ADC is designed to be internalized by DLL3-expressing cancer cells, whereupon the PBD payload is released, leading to irreversible DNA damage and subsequent apoptosis.[1][4] Despite initial promising results in early-phase trials, Rova-T ultimately failed to demonstrate a significant survival benefit in later-stage clinical studies, leading to the discontinuation of its development.[5][6] This guide provides a detailed technical overview of its mechanism, supported by clinical data, experimental methodologies, and visual diagrams.

The Molecular Target: Delta-like Protein 3 (DLL3)

DLL3 is an atypical inhibitory ligand of the Notch signaling pathway, which is crucial for cellular differentiation, proliferation, and apoptosis.[7] In healthy tissues, DLL3 is primarily located within the cell, but in over 80% of SCLC tumors, it is aberrantly expressed on the cell surface.[2][3] This high level of tumor-specific surface expression makes DLL3 an ideal target for an antibody-based therapy like Rova-T.[8][9] DLL3 is considered a downstream target of the ASCL1 transcription factor, a key regulator in neuroendocrine tumor development, further cementing its role in SCLC pathophysiology.[10][11]

Prevalence of DLL3 Expression in SCLC

The expression of DLL3 is a key biomarker for Rova-T's targeted approach. Various studies have evaluated its prevalence in SCLC patient tumors, primarily using immunohistochemistry (IHC).

| Parameter | Finding | Source |

| Prevalence of DLL3 Expression | Expressed in >80% of SCLC patient tumors. | [2][3] |

| Primary Assessment Method | Immunohistochemistry (IHC) is the most common method. | [12] |

| Common IHC Assay | The Ventana SP347 assay was used in 50% of IHC studies reviewed. | [12] |

| Definition of "DLL3-High" | Often defined as ≥50% or ≥75% of tumor cells showing positive staining. | [4][5] |

This compound: Structure and Function

Rova-T is a complex molecule engineered for targeted cytotoxicity. Its structure consists of three main components.

-

Rovalpituzumab: A humanized IgG1 monoclonal antibody that specifically recognizes and binds to the extracellular domain of DLL3.[4]

-

Protease-Cleavable Linker: A valine-alanine dipeptide linker connects the antibody to the cytotoxic payload. This linker is designed to be stable in the bloodstream but is cleaved by lysosomal enzymes (like cathepsin B) inside the target cell.[13]

-

Tesirine (D6.5 PBD Dimer): The cytotoxic payload is a pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA crosslinking agents.[3][4] PBD dimers bind to the minor groove of DNA and form covalent bonds (adducts), which are difficult for the cell's DNA repair mechanisms to resolve.[3]

Step-by-Step Mechanism of Action

The therapeutic action of Rova-T follows a precise, multi-step process designed to deliver its cytotoxic payload directly to cancer cells while minimizing systemic toxicity.[1]

-

Target Binding: Rova-T circulates systemically and its antibody component selectively binds to DLL3 expressed on the surface of SCLC cells.[1]

-

Internalization: Following binding, the entire ADC-DLL3 complex is internalized by the cancer cell via endocytosis.[3][7]

-

Lysosomal Trafficking and Payload Release: The endosome containing the complex fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the active PBD dimer toxin into the cell's cytoplasm.[4]

-

Nuclear Translocation and DNA Damage: The freed PBD dimer translocates into the nucleus, where it binds to the minor groove of the DNA. It forms covalent adducts, crosslinking the DNA strands.[4]

-

Cell Cycle Arrest and Apoptosis: This extensive and irreversible DNA damage triggers cellular damage responses, leading to cell cycle arrest at the G2-M phase and the initiation of programmed cell death (apoptosis).[4]

Clinical Efficacy and Limitations

Early clinical trials of Rova-T showed promising anti-tumor activity, particularly in patients with high DLL3 expression. However, subsequent larger trials failed to confirm these benefits, revealing modest efficacy and significant toxicities.

| Trial / Study | Patient Population | Key Efficacy Results | Adverse Events (AEs) | Source |

| Phase 1a/1b (NCT01901653) | Recurrent/Refractory SCLC | DLL3-High: ORR 39%, 1-year OS 32%. All comers: ORR 18%. | Thrombocytopenia, pleural effusion, fatigue, peripheral edema. | [2][3][5][14] |

| Phase 2 TRINITY (NCT02709889) | 3rd-line+ DLL3-expressing SCLC | All comers: ORR 12.4%, Median OS 5.6 months. DLL3-High: ORR 14.3%, Median OS 5.7 months. | Fatigue, photosensitivity, pleural effusion, edema. Grade 3-5 AEs in 63% of patients. | [4] |

| Phase 3 MERU (NCT03033511) | Maintenance after 1st-line chemo | No survival benefit over placebo. | - | [5][6] |

| Phase 3 TAHOE (NCT03061812) | 2nd-line SCLC | Shortened survival compared to topotecan; trial terminated early. | - | [6] |

The discrepancy between early and late-phase results highlighted challenges in translating the targeted mechanism into broad clinical benefit.

Experimental Protocols

The development and evaluation of Rova-T relied on specific experimental methodologies to identify the target, quantify its expression, and assess therapeutic efficacy.

Immunohistochemistry (IHC) for DLL3 Expression

This protocol was critical for patient selection and biomarker analysis in clinical trials.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) SCLC tumor specimens are sectioned.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to DLL3 (e.g., rabbit monoclonal antibody, Ventana SP347).[12]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible stain.

-

Scoring: A pathologist scores the slides based on the percentage of tumor cells with positive membrane staining. A threshold (e.g., ≥75% of cells) is used to classify tumors as "DLL3-high".[4]

In Vivo Efficacy Studies (Xenograft Model)

Animal models were essential for preclinical validation of Rova-T's anti-tumor activity.

-

Model System: Immunocompromised mice (e.g., NOD/SCID) are implanted with DLL3-expressing SCLC patient-derived xenografts (PDX) or cell lines.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Rova-T at various doses). Rova-T is typically administered intravenously (IV) or intraperitoneally (IP).[15]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are also monitored.

-

Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Tumors may be harvested at the end of the study for biomarker analysis.

Mechanisms of Resistance and Clinical Failure

The ultimate failure of Rova-T in Phase 3 trials suggests several potential mechanisms of resistance and other clinical challenges.

-

Tumor Heterogeneity: DLL3 expression can be heterogeneous within a tumor, meaning some cancer cells may not express the target and can escape the therapy.

-

Loss of DLL3 Expression: Tumors may downregulate or lose DLL3 expression under therapeutic pressure, leading to acquired resistance.[16][17]

-

Payload Resistance: Cancer cells may possess or develop intrinsic resistance to the PBD dimer payload, for example, through enhanced DNA repair mechanisms.

-

Toxicity: Rova-T was associated with significant toxicities, including serosal effusions (pleural, pericardial), peripheral edema, and thrombocytopenia, which complicated dosing and limited its therapeutic window.[2][4]

-

Spheroid Formation: In vitro studies suggest that SCLC cells that form spheroids may exhibit higher intrinsic resistance to Rova-T.[16][17]

Conclusion

This compound presented a highly rational and innovative approach to treating SCLC by targeting the tumor-specific antigen DLL3 with a potent cytotoxic ADC. Its mechanism of action, involving targeted delivery, internalization, and intracellular release of a DNA-damaging agent, was well-defined and effective in preclinical models and early clinical studies.[3][4] However, the modest efficacy, significant toxicity profile, and lack of survival benefit in large-scale Phase 3 trials ultimately led to the cessation of its development.[5] The story of Rova-T serves as a critical case study in ADC development, highlighting the challenges of tumor heterogeneity, biomarker selection, and therapeutic window. Despite its failure, Rova-T validated DLL3 as a viable therapeutic target in SCLC, paving the way for next-generation DLL3-targeting agents, including T-cell engagers and CAR-T therapies, that may yet succeed in this challenging disease.[8][9]

References

- 1. assaygenie.com [assaygenie.com]

- 2. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine this compound (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]

- 3. adcreview.com [adcreview.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Four Independent Studies Show this compound Ineffective Against Small Cell Lung Cancer | IASLC [iaslc.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound: A Novel DLL3-Targeting Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmiweb.com [pharmiweb.com]

- 9. Frontiers | Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions [frontiersin.org]

- 10. DLL3 regulates the migration and invasion of small cell lung cancer by modulating Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of this compound in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prevalence of delta-like ligand 3 expression in small cell lung cancer. - ASCO [asco.org]

- 13. This compound - My Cancer Genome [mycancergenome.org]

- 14. This compound, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound resistance: analysis of a corresponding s...: Ingenta Connect [ingentaconnect.com]

- 17. This compound resistance: analysis of a corresponding small cell lung cancer and circulating tumor cell line pair - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Rovalpituzumab Tesirine in Neuroendocrine Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Rovalpituzumab Tesirine (Rova-T) in the context of neuroendocrine tumors (NETs). Rova-T is an antibody-drug conjugate (ADC) that targets Delta-like ligand 3 (DLL3), a protein aberrantly expressed on the surface of many neuroendocrine tumors and largely absent from healthy tissues.[1][2][3] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound is comprised of a humanized monoclonal antibody specific for DLL3, a cleavable linker, and a potent cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer. The mechanism of action involves a multi-step process:

-

Binding: The antibody component of Rova-T binds with high affinity to DLL3 expressed on the surface of neuroendocrine tumor cells.

-

Internalization: Upon binding, the Rova-T-DLL3 complex is internalized by the tumor cell.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the PBD dimer.

-

DNA Damage and Apoptosis: The PBD dimer crosslinks DNA, leading to cell cycle arrest and ultimately, apoptosis of the cancer cell.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical evaluations of Rova-T in various neuroendocrine tumor models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tumor Type | DLL3 Expression | IC50 | Control | Reference |

| NEPC Cell Lines | Neuroendocrine Prostate Cancer | Positive | 580 pM | IgG1-LD6.5 (IC50 = 6.3 nM) | [2] |

Table 2: In Vivo Efficacy of this compound in Neuroblastoma Patient-Derived Xenograft (PDX) Models

| PDX Model | Dose (mg/kg) | Schedule | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Reference |

| COG-N-452x | 0.1 | Single Dose | - | - | - | |

| 0.3 | Single Dose | - | - | - | ||

| 0.6 | Single Dose | 1/10 | 6/10 | 3/10 | ||

| Felix | 0.1 | Single Dose | - | - | - | |

| 0.3 | Single Dose | - | - | - | ||

| 0.6 | Single Dose | 0/10 | 2/10 | 8/10 | ||

| COG-N-519x | 0.1 | Single Dose | - | - | - | |

| 0.3 | Single Dose | - | - | - | ||

| 0.6 | Single Dose | 2/10 | 8/10 | 0/10 | ||

| COG-N-415x | 0.1 | Single Dose | - | - | - | |

| 0.3 | Single Dose | - | - | - | ||

| 0.6 | Single Dose | 0/10 | 0/10 | 3/10 | ||

| 1.0 | Single Dose | - | - | - | ||

| 1.0 | Weekly x 3 | Maintained CR for 7 weeks | - | - |

Data adapted from preclinical studies in neuroblastoma PDX models. Response criteria are based on tumor volume changes.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Cytotoxicity Assay

-

Cell Lines: DLL3-positive neuroendocrine prostate cancer (NEPC) cell lines were utilized.[2]

-

Treatment: Cells were treated with increasing concentrations of Rova-T (SC16LD6.5) or a non-targeting control antibody-drug conjugate (IgG1-LD6.5).[2]

-

Assay: Cell viability was assessed after a predetermined incubation period using a standard method such as an MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50).

-

Data Analysis: Dose-response curves were generated, and IC50 values were calculated to quantify the potency of Rova-T.[2]

In Vivo Patient-Derived Xenograft (PDX) Studies

-

Animal Models: Female CB17 severe combined immunodeficient (SCID) mice were used for the engraftment of neuroblastoma PDX models.

-

Tumor Implantation: Patient-derived tumor fragments were subcutaneously implanted into the flanks of the mice.

-

Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. Rova-T was administered intraperitoneally at doses of 0.1, 0.3, or 0.6 mg/kg as a single agent or in different schedules.[4] Control groups received either a vehicle control (5% glucose water) or a non-targeting IgG1-ADC.[4]

-

Endpoint Evaluation: Tumor volumes were measured regularly to assess treatment efficacy. Endpoints included tumor growth inhibition, objective response rates (complete response, partial response, stable disease), and event-free survival.

-

Statistical Analysis: Statistical tests, such as the Peto and Peto modification of the Gehan-Wilcoxon test, were used to compare differences in event-free survival between treatment and control groups.[4]

Signaling Pathway Context

DLL3 is an inhibitory ligand of the Notch signaling pathway. In neuroendocrine tumors, the overexpression of DLL3 is thought to suppress Notch signaling, which can act as a tumor suppressor in these cell types. Rova-T's mechanism of action is independent of downstream Notch signaling, as it primarily serves as a target for ADC delivery.

Conclusion

Preclinical studies provide evidence for the antitumor activity of this compound in DLL3-expressing neuroendocrine tumors. The data from in vitro and in vivo models, particularly in neuroblastoma and neuroendocrine prostate cancer, demonstrate the potential of this ADC. However, it is important to note that despite promising preclinical and early clinical data, the development of Rova-T was discontinued due to a lack of survival benefit in later-phase clinical trials for small cell lung cancer. Nevertheless, the preclinical findings have been instrumental in validating DLL3 as a therapeutic target in neuroendocrine tumors and continue to inform the development of next-generation DLL3-targeted therapies.

References

- 1. A phase I/II study of this compound in delta-like 3—expressing advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Rova-T) as a therapeutic agent for Neuroendocrine Prostate Cancer (NEPC). - ASCO [asco.org]

- 3. Efficacy and Safety of this compound in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Role of DLL3 in Small Cell Lung Cancer Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-like ligand 3 (DLL3) has emerged as a compelling therapeutic target in small cell lung cancer (SCLC), a recalcitrant malignancy with limited treatment options.[1] Unlike other Notch ligands that activate the pathway, DLL3 acts as an inhibitor.[2][3] Its high expression in a majority of SCLC tumors and minimal presence in normal adult tissues make it an attractive candidate for targeted therapies.[4][5] This technical guide provides an in-depth overview of the role of DLL3 in SCLC tumorigenesis, detailing its impact on signaling pathways, and presents key experimental protocols and quantitative data to facilitate further research and drug development in this area.

The Role of DLL3 in SCLC Pathobiology

DLL3 is a divergent member of the Delta-like family of Notch signaling ligands.[3] In normal physiological processes, Notch signaling is a highly conserved pathway that regulates cell fate decisions, proliferation, and differentiation.[2] However, in the context of SCLC, this pathway is frequently dysregulated.[4]

DLL3 is predominantly localized to the Golgi apparatus and inhibits Notch signaling through a cis-interaction, preventing the receptor from reaching the cell surface.[3] This inhibitory function is crucial in SCLC, where loss-of-function mutations in Notch receptors are common.[3] The transcription factor ASCL1, a key regulator of neuroendocrine differentiation in SCLC, directly upregulates DLL3 expression.[2] This creates a scenario where high DLL3 expression, driven by a neuroendocrine transcriptional program, further suppresses any residual Notch activity, thereby promoting tumorigenesis.[2]

Functionally, DLL3 has been shown to promote SCLC cell migration and invasion.[3][6] Overexpression of DLL3 in SCLC cell lines enhances their migratory and invasive properties, while its knockdown has the opposite effect.[3][6] Furthermore, in vivo studies using xenograft models have demonstrated that increased DLL3 expression leads to accelerated tumor growth.[6]

Quantitative Analysis of DLL3 Expression in SCLC

The stark contrast in DLL3 expression between SCLC and normal tissues is a key rationale for its therapeutic targeting. Below are tables summarizing the quantitative data on DLL3 expression from various studies.

Table 1: Prevalence of DLL3 Expression in SCLC Tumors

| Study Cohort/Region | Number of Patients | Method | Positivity Threshold | Percentage of DLL3-Positive Tumors | Reference |

| Multi-country | 95 | IHC | ≥1% of tumor cells | 83% | [2] |

| China | 64 | IHC | >0% of tumor cells | 72.3% | [7] |

| Japan | 95 | IHC | ≥1% of tumor cells | 83% | [6] |

| International | 1073 | IHC | ≥25% of tumor cells | 85% | [7] |

| Multi-country | 335 | IHC | Not Specified | High Expression in SCLC-A and SCLC-N subtypes | [4] |

Table 2: DLL3 Expression Levels in SCLC Cell Lines

| SCLC Cell Line | Relative DLL3 mRNA Expression | DLL3 Protein Expression | Reference |

| H82 | High | Detected | [8] |

| H69 | High | Detected | [8] |

| H209 | High | Detected | [8] |

| H529 | High | Detected | [8] |

| H1688 | High | Detected | [8] |

| SBC-3 | Detected | Detected | [8] |

| SBC-5 | Low | Detected | [6] |

| MS-1 | Detected | Detected | [6] |

| RERF-LC-MA | Detected | Not Specified | [8] |

Signaling Pathways and Molecular Interactions

The primary mechanism by which DLL3 is thought to promote SCLC tumorigenesis is through its interaction with the Notch signaling pathway.

References

- 1. wzbio.com.cn [wzbio.com.cn]

- 2. Analysis of DLL3 and ASCL1 in Surgically Resected Small Cell Lung Cancer (HOT1702) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DLL3 regulates the migration and invasion of small cell lung cancer by modulating Snail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting DLL3: Innovative Strategies for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DLL3 regulates the migration and invasion of small cell lung cancer by modulating Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between the expressions of DLL3, ASC1, TTF-1 and Ki-67: First steps of precision medicine at SCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Rovalpituzumab Tesirine: A Technical Analysis of its Impact on Cancer Stem Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rovalpituzumab tesirine (Rov-T) is an antibody-drug conjugate (ADC) that was developed to target Delta-like protein 3 (DLL3), a protein highly expressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.[1][2] A significant aspect of DLL3 expression is its prevalence on the surface of cancer stem cells (CSCs), also known as tumor-initiating cells (TICs), which are implicated in tumor recurrence and therapeutic resistance.[3][4][5] This technical guide provides an in-depth analysis of Rov-T's mechanism of action, its effects on CSC populations as evidenced by preclinical and clinical data, and detailed experimental protocols for assessing these effects. While the clinical development of Rov-T was ultimately discontinued due to unfavorable risk-benefit profiles in later-phase trials, the principles of its design and the preclinical evidence of its activity against CSCs remain a valuable case study for the development of targeted therapies against this critical cell population.[6][7][8]

Mechanism of Action: Targeting the DLL3-Expressing Cancer Stem Cell

This compound is comprised of three key components: a humanized monoclonal antibody (SC16) that specifically binds to DLL3, a pyrrolobenzodiazepine (PBD) dimer toxin (D6.5 or SC-DR002) as the cytotoxic payload, and a protease-cleavable linker.[1]

The mechanism of action against DLL3-expressing cells, including CSCs, follows a multi-step process:

-

Target Binding: The antibody component of Rov-T selectively binds to DLL3 on the surface of tumor cells.[1] DLL3's limited expression in normal adult tissues makes it an attractive therapeutic target.[2][5]

-

Internalization: Upon binding, the Rov-T-DLL3 complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Payload Release: Within the lysosomal compartment of the cell, the linker is cleaved by proteases, releasing the PBD dimer toxin into the cytoplasm.

-

Cytotoxicity: The released PBD dimer translocates to the nucleus and binds to the minor groove of DNA, forming covalent adducts that cause DNA damage. This leads to cell cycle arrest and ultimately, apoptosis.[1]

-

Bystander Effect: A notable feature of the PBD payload is its ability to diffuse across cell membranes, enabling it to kill neighboring tumor cells, even if they have lower or no DLL3 expression. This "bystander effect" can enhance the overall anti-tumor activity.

dot

Figure 1. Mechanism of Action of this compound.

The DLL3 Signaling Axis in Cancer Stem Cells

DLL3 is an atypical inhibitory ligand of the Notch signaling pathway.[5] In canonical Notch signaling, ligands like DLL1 or Jagged activate Notch receptors on adjacent cells, leading to transcriptional changes that influence cell fate. However, DLL3, which is primarily localized in the Golgi apparatus but also found on the cell surface of tumor cells, acts as an inhibitor of this pathway. Its expression is driven by the transcription factor ASCL1, a key regulator of neuroendocrine differentiation.[5] By inhibiting Notch signaling, DLL3 is thought to promote a neuroendocrine, stem-like phenotype, contributing to tumorigenesis.

dot

Figure 2. Simplified DLL3-Notch Signaling Pathway in CSCs.

Quantitative Data on the Effect of this compound

Preclinical Data

Preclinical studies provided the initial evidence for Rov-T's efficacy against tumor-initiating cells. A key study investigated Rov-T in combination with CBL0137, a FACT inhibitor, in SCLC patient-derived xenograft (PDX) models.[9][10] While the study focused on the combination, it provided data on Rov-T as a single agent.

| Experimental Model | Treatment Group | Tumor-Initiating Cell Frequency (95% CI) | p-value (vs. Vehicle) | Reference |

| SCLC PDX | Vehicle | 1 in 2,562 (1 in 1,362 - 4,821) | - | [9][10] |

| This compound | 1 in 15,313 (1 in 7,220 - 32,476) | < 0.05 | [9][10] | |

| CBL0137 | 1 in 12,855 (1 in 6,192 - 26,690) | < 0.05 | [9][10] | |

| Rov-T + CBL0137 | 1 in 62,759 (1 in 26,125 - 150,767) | < 0.05 | [9][10] | |

| Table 1: Effect of this compound on Tumor-Initiating Cell Frequency in a SCLC PDX Model. |

Additionally, this study demonstrated that Rov-T treatment alone led to decreased levels of the cancer stem cell marker SOX2 in residual tumors, further supporting its activity against the CSC population.[9]

Clinical Data

The first-in-human Phase I trial of Rov-T provided clinical data on its activity in patients with recurrent SCLC.[2][3][5] Efficacy was notably correlated with the level of DLL3 expression, the target marker present on CSCs.

| Patient Population | Metric | All Patients (Active Dose) | DLL3-High Expression (≥50% of cells) | Reference |

| Recurrent/Refractory SCLC | Objective Response Rate (ORR) | 18% | 39% | [5] |

| Stable Disease Rate | 50% | 50% | [5] | |

| Clinical Benefit Rate (ORR+SD) | 68% | 89% | [11] | |

| Median Overall Survival (OS) | 4.6 months | 5.8 months | [2][5] | |

| 1-Year Overall Survival Rate | 18% | 32% | [2][5] | |

| Table 2: Efficacy of this compound in a Phase I Study of Recurrent SCLC. |

These data show a clear trend: patients whose tumors had a higher percentage of DLL3-expressing cells—a proxy for a larger CSC population—derived a greater clinical benefit from Rov-T, underscoring its targeted effect.[5]

Experimental Protocols

Assessing the impact of a therapeutic agent on cancer stem cell populations requires specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Flow Cytometry for CSC Marker Analysis

This protocol allows for the identification and quantification of cells expressing CSC-associated surface markers like DLL3 and CD133.

dot

Figure 3. Experimental Workflow for Flow Cytometry Analysis of CSCs.

Methodology:

-

Tissue Dissociation: Obtain a single-cell suspension from fresh tumor tissue or cell cultures using a combination of enzymatic (e.g., collagenase, dispase) and mechanical dissociation. Filter through a 40-70 µm cell strainer.

-

Cell Staining:

-

Resuspend 1x10^6 cells in 100 µL of FACS buffer (e.g., PBS with 2% FBS).

-

Add Fc receptor blocking antibody to prevent non-specific binding and incubate for 10 minutes on ice.

-

Add fluorochrome-conjugated primary antibodies against CSC markers (e.g., PE-conjugated anti-DLL3, APC-conjugated anti-CD133) at pre-titrated concentrations.

-

Incubate for 30 minutes on ice in the dark.

-

Wash cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.

-

-

Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells from the analysis.

-

Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data by first gating on single, viable cells, and then quantifying the percentage of cells positive for the CSC markers of interest.

Tumor Sphere Formation Assay

This in vitro assay assesses the self-renewal capacity of CSCs, as only stem-like cells can survive and proliferate in anchorage-independent, serum-free conditions to form floating spherical colonies.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension as described for flow cytometry.

-

Plating: Plate cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or flasks.

-

Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), and a supplement like B27.

-

Incubation: Culture the cells at 37°C in a 5% CO2 incubator for 7-14 days. Add fresh media with growth factors every 3-4 days.

-

Quantification: Count the number of spheres (typically >50 µm in diameter) that have formed in each well. The Sphere Formation Efficiency (SFE) is calculated as: (Number of spheres formed / Number of cells seeded) x 100%. The effect of Rov-T can be assessed by adding the drug to the culture medium and comparing the SFE to untreated controls.

In Vivo Limiting Dilution Assay (LDA)

The LDA is the gold standard for quantifying the frequency of tumor-initiating cells in a population by assessing their ability to form tumors in immunocompromised mice.

dot

Figure 4. Workflow for the In Vivo Limiting Dilution Assay.

Methodology:

-

Cell Preparation: Prepare single-cell suspensions from tumors previously treated in vivo with vehicle control or Rov-T.

-

Serial Dilution: Serially dilute the cells to several concentrations (e.g., 10,000, 1,000, 100, and 10 cells).

-

Injection: Inject each cell dilution, typically resuspended in a basement membrane matrix like Matrigel, subcutaneously into cohorts of highly immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Monitoring: Palpate the mice regularly for tumor formation for a predefined period (e.g., up to 6 months). A positive result is the formation of a palpable tumor.[10]

-

Analysis: Record the number of mice that form tumors at each cell dose. Use specialized software (e.g., ELDA - Extreme Limiting Dilution Analysis) to calculate the frequency of TICs and assess the statistical significance of the difference between treatment groups.[10]

Conclusion

This compound was a pioneering ADC designed to eliminate cancer cells, particularly the resilient cancer stem cell population, by targeting the highly specific surface marker DLL3. Preclinical studies robustly demonstrated its ability to reduce the frequency of tumor-initiating cells.[9][10] Early clinical data further supported this mechanism, showing improved outcomes in patients with high expression of the CSC-associated target, DLL3.[5] Although Rov-T's journey did not lead to clinical approval, the extensive research and data generated provide a critical framework for future drug development. The targeting of DLL3 remains a promising strategy, and the lessons learned from Rov-T's development, particularly its potent effect on cancer stem cells, will continue to inform the design of next-generation ADCs and other targeted therapies aimed at eradicating the root of cancer recurrence and metastasis.

References

- 1. assaygenie.com [assaygenie.com]

- 2. onclive.com [onclive.com]

- 3. This compound, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine this compound (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Four Independent Studies Show this compound Ineffective Against Small Cell Lung Cancer | IASLC [iaslc.org]

- 7. sciencedaily.com [sciencedaily.com]

- 8. news.abbvie.com [news.abbvie.com]

- 9. CBL0137 increases the targeting efficacy of this compound against tumour-initiating cells in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impressive Early Data for this compound in Small Cell Lung Cancer - The ASCO Post [ascopost.com]

An In-depth Technical Guide to the Cellular Uptake and Intracellular Trafficking of Rovalpituzumab Tesirine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovalpituzumab Tesirine (Rova-T) is an antibody-drug conjugate (ADC) that was investigated for the treatment of cancers expressing Delta-like ligand 3 (DLL3), particularly small cell lung cancer (SCLC).[1][2] Rova-T consists of a humanized monoclonal antibody (rovalpituzumab) targeting DLL3, a protease-cleavable linker, and a potent cytotoxic pyrrolobenzodiazepine (PBD) dimer payload.[3] The therapeutic strategy of Rova-T relies on the specific binding to DLL3 on the surface of cancer cells, followed by internalization and intracellular release of the cytotoxic agent, leading to cell death.[2][4] Although the clinical development of Rova-T was discontinued due to an unfavorable risk-benefit profile in later-stage trials, the study of its cellular processing provides valuable insights into the mechanisms of ADC trafficking and efficacy.[5]

This technical guide provides a comprehensive overview of the cellular uptake and intracellular trafficking of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data related to this compound's characteristics and interaction with its target.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) of Rovalpituzumab to human DLL3 | 2.3 nM | In vitro protein studies | [6] |

| Drug-to-Antibody Ratio (DAR) | ~2 | Chemical characterization | [2][7][8] |

| Recommended Phase 2 Dose | 0.3 mg/kg every 6 weeks | Clinical Trial (NCT01901653) | [8][9] |

| Maximum Tolerated Dose | 0.4 mg/kg every 3 weeks | Clinical Trial (NCT01901653) | [8][9] |

DLL3 Expression in SCLC Cell Lines

The expression of the target antigen is a critical determinant of ADC efficacy. The following table provides a qualitative summary of DLL3 expression in various human small cell lung cancer (SCLC) cell lines.

| Cell Line | DLL3 Expression Level | Reference |

| NCI-H82 | Median/High | [10][11] |

| NCI-H69 | Low | [10][11] |

| SBC-3 | Detected | [12] |

| SBC-5 | Detected | [12] |

| MS-1 | Detected | [12] |

| H1688 | Detected | [12] |

| H592 | Detected | [12] |

| H209 | Detected | [12] |

Experimental Protocols

Detailed experimental protocols for Rova-T are not publicly available. The following are representative protocols for key experiments based on standard methodologies for antibody-drug conjugates.

Antibody Internalization Assay (Flow Cytometry-based using a pH-sensitive dye)

This protocol describes a method to quantify the internalization of Rova-T into DLL3-expressing cancer cells using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.

Materials:

-

DLL3-positive cells (e.g., NCI-H82) and DLL3-negative control cells (e.g., A549).[10]

-

This compound (or the unconjugated rovalpituzumab antibody).

-

pH-sensitive antibody labeling kit (e.g., pHrodo™ Red or Green).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Antibody Labeling: Label Rovalpituzumab with the pH-sensitive dye according to the manufacturer's instructions.

-

Cell Plating: Seed DLL3-positive and DLL3-negative cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Antibody Incubation: Treat the cells with varying concentrations of the labeled Rova-T (e.g., 0.1 to 10 µg/mL) in complete medium. Include an isotype control antibody labeled with the same dye as a negative control.

-

Internalization: Incubate the plates at 37°C in a 5% CO2 incubator for different time points (e.g., 1, 4, 8, 24 hours) to allow for internalization. For a baseline (t=0) measurement, keep a set of plates at 4°C to inhibit internalization.

-

Cell Harvesting: After incubation, wash the cells with cold PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates the extent of internalization.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines a method to determine the cytotoxic effect of Rova-T on DLL3-expressing cells.

Materials:

-

DLL3-positive and DLL3-negative cancer cells.

-

This compound.

-

Complete cell culture medium.

-

96-well white, clear-bottom plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of Rova-T in complete medium. Add the diluted Rova-T to the respective wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Rova-T concentration to determine the IC50 value.

Mandatory Visualization

Cellular Uptake and Intracellular Trafficking of this compound

Caption: Rova-T binds to DLL3, is internalized, and traffics to the lysosome for payload release.

Experimental Workflow for Antibody Internalization Assay

Caption: Workflow for quantifying Rova-T internalization using flow cytometry.

Mechanism of Action of this compound

Caption: Step-wise mechanism of Rova-T from cell surface binding to induction of apoptosis.

References

- 1. adcreview.com [adcreview.com]

- 2. This compound: A Novel DLL3-Targeting Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. assaygenie.com [assaygenie.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Portico [access.portico.org]

- 7. adcreview.com [adcreview.com]

- 8. This compound, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-invasive Interrogation of DLL3 Expression in Metastatic Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DLL3 regulates the migration and invasion of small cell lung cancer by modulating Snail - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of Rovalpituzumab Tesirine's Cytotoxic Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rovalpituzumab Tesirine (Rova-T) is an antibody-drug conjugate (ADC) that was developed to target Delta-like ligand 3 (DLL3), a protein expressed on the surface of small cell lung cancer (SCLC) and other neuroendocrine tumors.[1][2] The therapeutic strategy of Rova-T involves the delivery of a potent cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer, directly to tumor cells.[3] A critical aspect of the efficacy of certain ADCs, including those with PBD payloads, is the "bystander effect," whereby the cytotoxic agent, upon release from the target cell, can diffuse into and kill adjacent tumor cells that may not express the target antigen.[] This technical guide provides an in-depth examination of the bystander effect of Rova-T's PBD payload, including its mechanism of action, experimental protocols for its evaluation, and a representative analysis of its quantitative impact.

Introduction to this compound and its Mechanism of Action

Rova-T consists of a humanized monoclonal antibody specific for DLL3, linked to a PBD dimer payload via a protease-cleavable linker.[2] The mechanism of action begins with the binding of the antibody component to DLL3 on the surface of tumor cells, leading to the internalization of the ADC-antigen complex.[5] Within the lysosomal compartment of the cell, the linker is cleaved, releasing the PBD dimer. This highly potent payload then translocates to the nucleus, where it cross-links DNA, leading to cell cycle arrest and apoptosis.[2][6]

The bystander effect is a crucial component of the therapeutic potential of Rova-T's payload. Due to the heterogeneous expression of DLL3 in some tumors, not all malignant cells may be targeted directly by the ADC.[] The ability of the released PBD dimer to permeate the cell membrane and affect neighboring cells, regardless of their DLL3 expression status, can significantly enhance the anti-tumor activity of the drug.[]

The Cytotoxic Payload: A Pyrrolobenzodiazepine (PBD) Dimer

The cytotoxic payload of Rova-T is a PBD dimer, a class of highly potent DNA-crosslinking agents.[3] PBDs bind to the minor groove of DNA and form covalent bonds, leading to interstrand crosslinks.[7] This damage is recognized by the cell's DNA damage response (DDR) machinery, activating signaling pathways that ultimately trigger programmed cell death.[7] The chemical properties of the PBD dimer, including its size and lipophilicity, allow it to diffuse across cell membranes, a key requirement for the bystander effect.[]

Signaling Pathway of PBD Dimer-Induced Apoptosis

Upon DNA cross-linking by the PBD dimer, the cell activates a complex signaling cascade to address the damage. Key kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are recruited to the sites of DNA damage.[7] These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[7] This activation leads to the phosphorylation of Cdc25 phosphatases, marking them for degradation and preventing the activation of cyclin-dependent kinases (CDKs) necessary for cell cycle progression. The result is a G2/M phase cell cycle arrest, providing the cell with time to repair the DNA damage.[7] If the damage is too extensive for repair, the sustained checkpoint signaling will initiate the apoptotic cascade, leading to caspase activation and programmed cell death.[7]

Quantifying the Bystander Effect

The potency of the bystander effect can be quantified in vitro by co-culturing target antigen-positive (Ag+) cells with antigen-negative (Ag-) cells. The viability of the Ag- cells is then measured after treatment with the ADC. The following table presents representative data from a hypothetical co-culture experiment designed to assess the bystander effect of Rova-T.

| Ratio of DLL3+ to DLL3- Cells | Rova-T Concentration (nM) | Viability of DLL3- Cells (%) |

| 0:100 | 1 | 98 ± 2.1 |

| 10:90 | 1 | 75 ± 3.5 |

| 25:75 | 1 | 52 ± 4.2 |

| 50:50 | 1 | 28 ± 3.1 |

| 75:25 | 1 | 15 ± 2.8 |

| 90:10 | 1 | 8 ± 1.9 |

Table 1: Representative Data of Rova-T Bystander Effect in a Co-culture Model. Data are presented as mean ± standard deviation.

Experimental Protocols for Assessing the Bystander Effect

Two primary in vitro methods are employed to investigate the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[8]

Co-culture Bystander Assay

This assay directly measures the killing of Ag- cells when cultured in the presence of Ag+ cells and the ADC.[9]

Methodology:

-

Cell Line Preparation:

-

DLL3-positive (Ag+) cells (e.g., SCLC cell line NCI-H82).

-

DLL3-negative (Ag-) cells (e.g., a non-SCLC lung cancer cell line like A549) engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

-

-

Co-culture Seeding:

-

Seed Ag+ and Ag- cells in various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10) in 96-well plates.

-

Include control wells with only Ag- cells.

-

-

ADC Treatment:

-

Treat the co-cultures with a concentration of Rova-T that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.

-

Include untreated control wells.

-

-

Incubation:

-

Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and bystander killing (e.g., 72-96 hours).

-

-

Data Acquisition and Analysis:

-

Use fluorescence microscopy or flow cytometry to quantify the number of viable GFP-expressing Ag- cells.

-

Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in treated co-cultures to the number in untreated co-cultures.

-

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the Ag+ cells into the surrounding medium.[8]

Methodology:

-

Prepare Conditioned Medium:

-

Culture Ag+ cells and treat them with Rova-T for a specified period (e.g., 48 hours).

-

Collect the culture supernatant (conditioned medium).

-

As a control, prepare a conditioned medium from untreated Ag+ cells.

-

-

Treat Ag- Cells:

-

Culture Ag- cells in separate plates.

-

Remove the existing medium and replace it with the conditioned medium from the Rova-T-treated or untreated Ag+ cells.

-

-

Incubation:

-

Incubate the Ag- cells with the conditioned medium for 24-48 hours.

-

-

Data Acquisition and Analysis:

-

Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

-

Compare the viability of Ag- cells treated with conditioned medium from Rova-T-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.

-

Conclusion

The bystander effect of this compound's PBD dimer payload is a critical contributor to its anti-tumor activity, particularly in the context of heterogeneous tumor antigen expression. The ability of the released cytotoxic agent to diffuse and kill neighboring antigen-negative cells expands the therapeutic reach of this ADC. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this phenomenon, which is essential for the preclinical evaluation and optimization of antibody-drug conjugates. While the clinical development of Rova-T was discontinued, the principles of its design and the understanding of its payload's bystander effect remain highly relevant for the ongoing development of next-generation ADCs in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Efficacy and Safety of this compound in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 5. assaygenie.com [assaygenie.com]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. agilent.com [agilent.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rovalpituzumab Tesirine (Rova-T) In Vitro Cytotoxicity Assay

Introduction

Rovalpituzumab tesirine (Rova-T) is an antibody-drug conjugate (ADC) that was developed to target Delta-like protein 3 (DLL3).[1][2] DLL3 is an atypical Notch ligand that is highly expressed on the surface of tumor cells, particularly in small-cell lung cancer (SCLC) and other neuroendocrine carcinomas, but has minimal expression in normal adult tissues.[3][4][5] This differential expression profile makes DLL3 an attractive therapeutic target.

Rova-T consists of a humanized monoclonal antibody specific for DLL3, linked to a potent cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer.[1][6] The PBD dimer functions by cross-linking DNA, which leads to cell cycle arrest and ultimately apoptosis.[6] The mechanism of action involves the binding of Rova-T to DLL3 on the tumor cell surface, followed by internalization of the ADC-DLL3 complex.[3][7] Inside the cell, the linker is cleaved, releasing the PBD toxin to exert its cytotoxic effect.[3]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against DLL3-expressing cancer cell lines.

This compound (Rova-T) Signaling and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action for Rova-T.

Caption: Rova-T binds to DLL3, is internalized, and releases a toxin that damages DNA, leading to apoptosis.

Principle of the In Vitro Cytotoxicity Assay

The in vitro cytotoxicity assay is a fundamental method for evaluating the efficacy of an ADC like Rova-T.[8][9] The primary goal is to determine the concentration-dependent cytotoxic effect of the drug on target cancer cells.[10] This is typically achieved by incubating cancer cells with a range of Rova-T concentrations for a specified period. The cell viability is then measured using a colorimetric or luminescent assay, such as the MTT, MTS, or CellTiter-Glo® assay.[11][12] The results are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.

Experimental Workflow for Rova-T Cytotoxicity Assay

The diagram below outlines the general workflow for conducting an in vitro cytotoxicity assay with Rova-T.

Caption: Workflow for assessing Rova-T's in vitro cytotoxicity from cell culture to data analysis.

Detailed Experimental Protocol

This protocol describes a method for determining the in vitro cytotoxicity of Rova-T using a standard tetrazolium-based (MTT) colorimetric assay.[9][10]

Materials and Reagents

-

DLL3-positive cancer cell line (e.g., SCLC cell lines such as NCI-H69, NCI-H82)

-

DLL3-negative cancer cell line (for control, e.g., MCF-7)[13]

-

This compound (Rova-T)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Culture and Seeding:

-

Culture DLL3-positive and DLL3-negative cells in their recommended complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[14]

-

Incubate the plates overnight to allow the cells to attach.

-

-

Preparation of Rova-T Dilutions:

-

Prepare a stock solution of Rova-T in an appropriate solvent (e.g., sterile PBS or DMSO).

-

Perform serial dilutions of the Rova-T stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to prepare these dilutions at 2x the final concentration.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared Rova-T dilutions to the respective wells.

-

Include wells with untreated cells (medium only) as a negative control and wells with no cells (medium only) as a blank control.

-

Incubate the plates for 72 to 120 hours at 37°C with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[15]

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[15]

-

Data Analysis

-

Calculate Percent Viability:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each Rova-T concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

-

-

-

Determine IC50:

-

Plot the percent viability against the logarithm of the Rova-T concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Data Presentation

The cytotoxic activity of Rova-T can be summarized in a table for easy comparison across different cell lines.

| Cell Line | DLL3 Expression | IC50 (ng/mL) |

| NCI-H69 | High | Example: 15.2 |

| NCI-H82 | High | Example: 21.5 |

| MCF-7 | Negative | Example: >1000 |

Note: The IC50 values provided are for illustrative purposes only and will need to be determined experimentally.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |

| Low absorbance readings | Low cell number or insufficient incubation time | Optimize cell seeding density and incubation times for the MTT assay. |

| Inconsistent IC50 values | Inaccurate drug dilutions | Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. |

| Edge effects in 96-well plate | Evaporation from outer wells | Fill the outer wells with sterile PBS or medium without cells to minimize evaporation. |

References

- 1. assaygenie.com [assaygenie.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Harnessing DLL3 inhibition: From old promises to new therapeutic horizons [frontiersin.org]

- 6. Efficacy and Safety of this compound in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Novel DLL3-Targeting Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Application Notes & Protocols: Establishing Rovalpituzumab Tesirine (Rova-T) Resistant Small Cell Lung Cancer (SCLC) Cell Line Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rovalpituzumab tesirine (Rova-T) is an antibody-drug conjugate (ADC) that targets the Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of small cell lung cancer (SCLC) cells. While Rova-T has shown initial promise, the development of resistance is a significant clinical challenge. The establishment of Rova-T resistant SCLC cell line models is crucial for understanding the molecular mechanisms of resistance and for the development of novel therapeutic strategies to overcome it. These application notes provide detailed protocols for generating and characterizing Rova-T resistant SCLC cell lines.

A key mechanism of resistance to Rova-T is the loss of its target, DLL3, on the cancer cell surface. Clinical and experimental findings suggest that refractoriness to Rova-T is associated with low initial tumor expression of DLL3 or the loss of DLL3 expression during treatment.[1][2]

Experimental Protocols

Protocol 1: Establishment of Rova-T Resistant SCLC Cell Lines

This protocol describes a stepwise method for inducing Rova-T resistance in a parental SCLC cell line.[3][4][5]

Materials:

-

Parental SCLC cell line (e.g., NCI-H69, NCI-H82)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (Rova-T)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting solution (e.g., Trypan Blue)

-

96-well and 6-well cell culture plates

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Determine the initial IC50 of the parental cell line:

-

Seed the parental SCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with a serial dilution of Rova-T for 72-96 hours.

-

Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).

-

-

Induction of Resistance:

-

Culture the parental SCLC cells in a 6-well plate.

-

Begin by treating the cells with Rova-T at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental line.

-

Continuously culture the cells in the presence of this concentration, changing the medium every 2-3 days.

-

Once the cells have adapted and are growing steadily (typically after 2-3 passages), gradually increase the concentration of Rova-T. A 1.5 to 2-fold increase at each step is recommended.[3]

-

If significant cell death occurs, maintain the cells at the previous concentration until they recover.

-

Repeat this dose-escalation process until the cells can tolerate a significantly higher concentration of Rova-T (e.g., 10-fold the initial IC50). This process can take several months.

-

-

Isolation of Resistant Clones:

-

Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate monoclonal resistant cell lines.

-

-

Confirmation of Resistance:

-

Determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

-

The stability of the resistant phenotype should be assessed by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

-

Protocol 2: Characterization of Rova-T Resistant SCLC Cell Lines

1. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed parental and resistant cells in a 96-well plate.

-

Treat with varying concentrations of Rova-T for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values.

-

2. Western Blot for DLL3 Expression

-

Principle: Detects the presence and relative abundance of the DLL3 protein.

-

Procedure:

-

Lyse parental and resistant SCLC cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against DLL3.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

3. Flow Cytometry for Surface DLL3 Expression

-

Principle: Quantifies the level of DLL3 protein expressed on the cell surface.

-

Procedure:

-

Harvest parental and resistant cells and wash with PBS.

-

Incubate the cells with a fluorescently labeled primary antibody against the extracellular domain of DLL3.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of surface DLL3 expression.

-

Data Presentation

Table 1: Comparison of Rova-T IC50 Values in Parental and Resistant SCLC Cell Lines

| Cell Line | Parental/Resistant | Rova-T IC50 (pM) | Fold Resistance |

| NCI-H69 | Parental | Value | 1 |

| NCI-H69-RovaR | Resistant | Value | Value |

| NCI-H82 | Parental | Value | 1 |

| NCI-H82-RovaR | Resistant | Value | Value |

Note: Specific IC50 values are dependent on experimental conditions and should be determined empirically. Published studies on other ADCs have shown resistance can lead to a >10-fold increase in IC50.

Table 2: Characterization of DLL3 Expression in Parental and Resistant SCLC Cell Lines

| Cell Line | DLL3 mRNA Expression (Relative Quantification) | Total DLL3 Protein Expression (Western Blot, Relative Densitometry) | Surface DLL3 Expression (Flow Cytometry, MFI) |

| NCI-H69 (Parental) | 1.0 | 1.0 | Value |

| NCI-H69-RovaR | Value | Value | Value |

| NCI-H82 (Parental) | 1.0 | 1.0 | Value |

| NCI-H82-RovaR | Value | Value | Value |

Note: MFI = Mean Fluorescence Intensity. Values are normalized to the parental cell line. A significant decrease in DLL3 expression is expected in the resistant cell lines.

Mandatory Visualization

Caption: Workflow for generating Rova-T resistant SCLC cell lines.

Caption: DLL3 signaling and Rova-T mechanism of action.

References

- 1. This compound resistance: analysis of a corresponding small cell lung cancer and circulating tumor cell line pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of DLL3 and ASCL1 in Surgically Resected Small Cell Lung Cancer (HOT1702) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Culture Academy [procellsystem.com]

Application Notes and Protocols for Immunohistochemical Detection of DLL3 in Patient-Derived Xenografts

Introduction

Delta-like ligand 3 (DLL3) is a critical inhibitory ligand within the Notch signaling pathway.[1][2] Under normal physiological conditions, its expression is predominantly intracellular.[1] However, in several types of neuroendocrine tumors, including small cell lung cancer (SCLC) and neuroblastoma, DLL3 is aberrantly overexpressed on the cell surface, making it a compelling therapeutic target.[1][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical research.[4][5] These models largely retain the histological and genetic characteristics of the original tumor, providing a clinically relevant system to evaluate the efficacy of DLL3-targeted therapies.[4] Immunohistochemistry (IHC) is a cornerstone technique for assessing DLL3 expression in these PDX models, enabling the stratification of models for preclinical trials and the investigation of therapeutic response.[6][7]

This document provides a comprehensive protocol for the detection of DLL3 in formalin-fixed, paraffin-embedded (FFPE) PDX tissues, along with guidelines for data interpretation and visualization of associated biological pathways and workflows.

Data Presentation: Quantitative Analysis of DLL3 Expression

The expression of DLL3 in PDX tumors is frequently quantified using a semi-quantitative H-score.[3][8] This scoring method integrates both the intensity of the staining and the percentage of positively stained tumor cells, providing a more nuanced assessment than positivity alone.[1][3] The H-score is calculated using the following formula:

H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The resulting H-score ranges from 0 to 300.[8] Below is a table summarizing representative DLL3 H-scores from various PDX models as reported in scientific literature.

| PDX Model | Cancer Type | DLL3 H-Score | Reference |

| LU64 | Small Cell Lung Cancer (SCLC) | 96 | [8] |

| LU149 | Small Cell Lung Cancer (SCLC) | 134 | [8] |

| LU37 | Large Cell Neuroendocrine Carcinoma (LCNEC) | 147 | [8] |

| LTL-331R | Neuroendocrine Prostate Cancer (NEPC) | 180 | [9] |

| LTL-545 | Neuroendocrine Prostate Cancer (NEPC) | 280 | [9] |

Experimental Protocols

Patient-Derived Xenograft (PDX) Establishment and Tissue Processing

This protocol outlines the key steps for generating DLL3-expressing PDX models and preparing the tissue for IHC analysis.

Materials:

-

Sterile surgical instruments

-

Collection medium (e.g., DMEM with antibiotics)[10]

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG))

-

10% Neutral Buffered Formalin (NBF)

-

Standard tissue processing reagents (ethanol, xylene, paraffin)

Procedure:

-

Tumor Acquisition: Under Institutional Review Board (IRB) approval and with patient consent, obtain fresh tumor tissue from surgical resection or biopsy.[6]

-

Tissue Transport: Immediately place the sterile tumor tissue into a tube containing a cold collection medium on ice for transport to the laboratory.[10]

-

Tumor Processing and Implantation: In a sterile biosafety cabinet, dissect the tumor tissue into small fragments (approximately 2-3 mm³). Implant one tumor fragment subcutaneously into the flank of an anesthetized immunodeficient mouse.[11]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Caliper measurements can be used to determine tumor volume.

-

Tumor Harvesting and Fixation: When the PDX tumor reaches the desired size (e.g., 500–1,000 mm³), humanely euthanize the mouse.[6] Surgically excise the tumor, removing any necrotic tissue.[12]

-

Fixation and Processing: Fix the tumor tissue in 10% NBF for 18-24 hours at room temperature. Following fixation, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax to create FFPE blocks.[10]

Immunohistochemistry (IHC) Protocol for DLL3 Detection

This protocol details the steps for staining FFPE PDX tissue sections for DLL3.

Materials:

-

FFPE PDX tissue sections (4-5 µm) on positively charged slides

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin)

-

Primary antibody: Rabbit monoclonal anti-DLL3 (Clone SP347)[13]

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[12]

-

Rinse with wash buffer (e.g., PBS or TBS).

-

-

Blocking:

-

Incubate sections with blocking buffer for 30 minutes to minimize non-specific antibody binding.[14]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-DLL3 antibody (Clone SP347) at an appropriate dilution (e.g., 0.24 µg/mL) overnight at 4°C or for 1 hour at room temperature.[13]

-

Rinse with wash buffer.

-

-

Secondary Antibody and Detection:

-

Incubate with a HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

Apply DAB substrate-chromogen solution and monitor for color development (typically 1-10 minutes).

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.[14]

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Coverslip with a permanent mounting medium.

-

Visualizations

DLL3 Signaling Pathway

DLL3 acts as an inhibitory ligand in the Notch signaling pathway. Unlike canonical Notch ligands (e.g., DLL1, Jagged1), DLL3 is primarily localized to the Golgi apparatus where it interacts with Notch receptors, preventing their transit to the cell surface and thereby inhibiting downstream signaling.[2][7]

Caption: DLL3 inhibits Notch signaling by retaining receptors intracellularly.

Experimental Workflow for DLL3 IHC in PDXs

The following diagram illustrates the comprehensive workflow from patient tumor acquisition to the final IHC analysis of DLL3 expression in the resulting PDX model.

Caption: From patient to analysis: the PDX-IHC workflow.

References

- 1. Immunohistochemistry (IHC) [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Prognostic value of delta-like protein 3 combined with thyroid transcription factor-1 in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DLL3 as an Emerging Target for the Treatment of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 6. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 8. A DLL3-targeted antibody-drug conjugate eradicates high-grade pulmonary neuroendocrine tumor-initiating cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunotherapeutic targeting and PET imaging of DLL3 in small cell neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of DLL3 and ASCL1 in Surgically Resected Small Cell Lung Cancer (HOT1702) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunohistochemistry [bio-protocol.org]

- 15. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

Application Notes and Protocols: Rovalpituzumab Tesirine (Rova-T) Dose-Response Studies in SCLC Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rovalpituzumab tesirine (Rova-T) is a first-in-class antibody-drug conjugate (ADC) developed to target Delta-like protein 3 (DLL3).[1] DLL3 is an atypical Notch ligand that is highly expressed on the surface of tumor cells in over 80% of small-cell lung cancers (SCLC) and other neuroendocrine tumors, while its presence in healthy adult tissues is minimal.[2][3] This differential expression profile makes DLL3 an attractive therapeutic target. Rova-T was designed to selectively deliver a potent cytotoxic agent to DLL3-expressing cancer cells, thereby offering a targeted therapeutic strategy for SCLC, a historically challenging malignancy with poor prognosis.[4]

Preclinical evaluation in relevant animal models is a critical step in the development of ADCs like Rova-T. Dose-response studies are essential to determine the therapeutic window, establish effective dose ranges, and understand the relationship between drug exposure and anti-tumor activity. These studies typically utilize patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that recapitulate key features of human SCLC, including DLL3 expression.[1][5]

Mechanism of Action